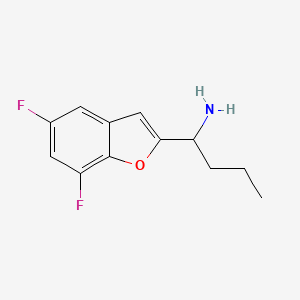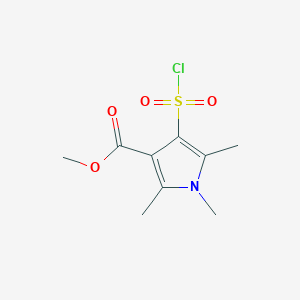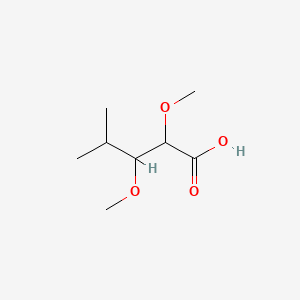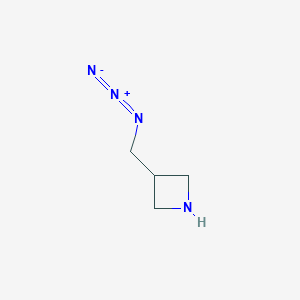
3-(Azidomethyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Azidomethyl)azetidine is a chemical compound with the molecular formula C4H8N4. It is characterized by the presence of an azide group attached to a four-membered azetidine ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azidomethyl)azetidine typically involves the azidation of azetidine derivatives. One common method is the nucleophilic substitution reaction where an azetidine derivative, such as 3-(chloromethyl)azetidine, reacts with sodium azide (NaN3) in an appropriate solvent like dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the production process, especially when handling azides, which can be hazardous.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Azidomethyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, such as amines or alcohols, under suitable conditions.
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions, forming triazoles when reacted with alkynes.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3), dimethylformamide (DMF), elevated temperatures.
Cycloaddition: Alkynes, copper(I) catalysts (Cu(I)), room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Major Products:
Substitution: Various substituted azetidines.
Cycloaddition: Triazoles.
Reduction: Aminomethylazetidine.
Aplicaciones Científicas De Investigación
3-(Azidomethyl)azetidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in bioconjugation techniques, where it facilitates the attachment of biomolecules to various surfaces or other biomolecules through click chemistry.
Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: The compound is used in the production of specialty polymers and materials with unique properties, such as enhanced mechanical strength or specific chemical reactivity.
Mecanismo De Acción
The mechanism of action of 3-(Azidomethyl)azetidine largely depends on the specific application and the chemical reactions it undergoes. In bioconjugation, for example, the azide group reacts with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This reaction is highly specific and efficient, making it a valuable tool in chemical biology and materials science.
Comparación Con Compuestos Similares
3-(Chloromethyl)azetidine: Similar structure but with a chlorine atom instead of an azide group.
3-(Bromomethyl)azetidine: Similar structure but with a bromine atom instead of an azide group.
3-(Hydroxymethyl)azetidine: Similar structure but with a hydroxyl group instead of an azide group.
Uniqueness: 3-(Azidomethyl)azetidine is unique due to the presence of the azide group, which imparts distinct reactivity compared to its halogenated or hydroxylated counterparts. The azide group enables participation in click chemistry, a powerful and versatile tool for constructing complex molecules with high precision and efficiency.
Propiedades
IUPAC Name |
3-(azidomethyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c5-8-7-3-4-1-6-2-4/h4,6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMPMMCWLNFXAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


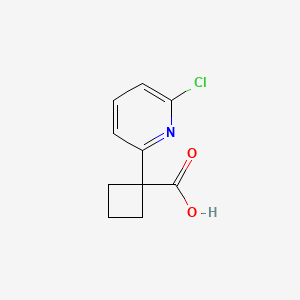
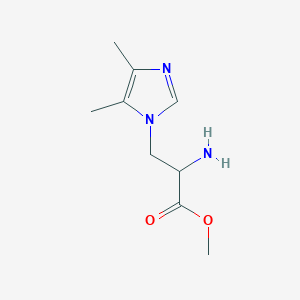
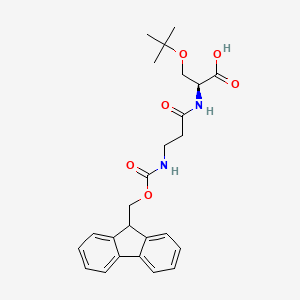
![1-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13538743.png)




